Desloratadine hydrochloride

Receptor pharmacology Binding affinity Antihistamine potency

Desloratadine hydrochloride (CAS 100643-71-8) is the primary active metabolite of the second-generation antihistamine loratadine, functioning as a potent, selective, and non-sedating antagonist at the human histamine H₁ receptor. Unlike its parent prodrug loratadine, desloratadine does not require hepatic CYP-mediated bioactivation to exert its pharmacological effect, thereby bypassing inter-individual variability in first-pass metabolism.

Molecular Formula C19H20Cl2N2
Molecular Weight 347.3 g/mol
Cat. No. B10753393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine hydrochloride
Molecular FormulaC19H20Cl2N2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl
InChIInChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H
InChIKeyXJJLVGAIFJSMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Hydrochloride Procurement Guide: Core Identity for Informed Sourcing


Desloratadine hydrochloride (CAS 100643-71-8) is the primary active metabolite of the second-generation antihistamine loratadine, functioning as a potent, selective, and non-sedating antagonist at the human histamine H₁ receptor [1]. Unlike its parent prodrug loratadine, desloratadine does not require hepatic CYP-mediated bioactivation to exert its pharmacological effect, thereby bypassing inter-individual variability in first-pass metabolism. Characterized by slow receptor dissociation kinetics that support once-daily dosing, desloratadine demonstrates a plasma elimination half-life of approximately 21–27 hours and exhibits oral bioavailability that is unaffected by concomitant food intake—a meaningful formulation and patient-compliance advantage [2].

Desloratadine Hydrochloride Substitution Risk: Why Loratadine Cannot Be Interchanged


Desloratadine is frequently misclassified as a simple, equipotent metabolite interchangeable with loratadine. In practice, loratadine is a prodrug whose conversion to desloratadine depends on polymorphic CYP3A4, CYP2D6, and CYP2C19 enzymes; co-administration of CYP inhibitors (e.g., ketoconazole, cimetidine) elevates loratadine plasma levels by up to 103% but leaves desloratadine levels essentially unchanged, while desloratadine itself is not meaningfully metabolized by these CYP isoforms [1]. Furthermore, desloratadine exhibits a 4-fold lower inhibitory effect on human P-glycoprotein than loratadine, and its solubility–dissolution profile remains robust under elevated gastric pH conditions that severely impair loratadine absorption [2]. These pharmacokinetic and biopharmaceutical differences mean that substituting loratadine for desloratadine introduces clinically and industrially significant variability in systemic exposure, drug–drug interaction liability, and formulation-dependent bioavailability.

Desloratadine Hydrochloride: Head-to-Head Quantitative Differentiation Evidence


H₁ Receptor Binding Affinity: Desloratadine versus Four Major Second-Generation Antihistamines

Desloratadine demonstrates substantially higher affinity for the human histamine H₁ receptor than its parent compound loratadine and other widely used second-generation antihistamines. In competition-binding studies against [³H]mepyramine using recombinant human H₁ receptors expressed in CHO cells, desloratadine yielded a Ki of 0.9 ± 0.1 nM [1]. Relative to this value, desloratadine was 153 times more potent than loratadine, 52 times more potent than cetirizine, and 194 times more potent than fexofenadine in the same assay system [1]. An independent determination using [³H]desloratadine saturation binding confirmed a Kd of 1.1 ± 0.2 nM [1]. The functional consequence was assessed by measuring antagonism of histamine-stimulated Ca²⁺ mobilization in CHO-H₁ cells, yielding an apparent Kb of 0.2 ± 0.14 nM [1].

Receptor pharmacology Binding affinity Antihistamine potency

P-Glycoprotein Interaction Profile: Reduced Drug–Drug Interaction Liability versus Loratadine

The interaction of desloratadine with the efflux transporter P-glycoprotein (P-gp) has been directly compared with loratadine in two orthogonal in vitro assay systems. In a P-gp inhibition assay using MDR cells expressing human P-gp and the fluorescent substrate daunorubicin, the IC₅₀ of desloratadine was approximately 43 μM—nearly 4-fold higher (i.e., weaker inhibition) than the IC₅₀ of loratadine at approximately 11 μM [1]. Critically, the desloratadine IC₅₀ represents approximately 880 times the maximal plasma concentration (Cmax) achieved after a standard 5 mg oral dose, while the loratadine IC₅₀ is approximately 160 times its Cmax after a 10 mg dose [1]. In a separate ATPase activity assay, loratadine stimulated P-gp ATP hydrolysis with a Vmax of approximately 200% of basal activity and a Km of approximately 3 μM, whereas desloratadine produced no significant increase above baseline ATP hydrolysis [1]. These data align with independent reports that desloratadine is not a significant substrate of the P-glycoprotein transport system [2].

Drug transport P-glycoprotein Drug–drug interaction Pharmacokinetics

Cytochrome P450 Inhibition Profile: Negligible CYP Inhibition versus Loratadine's CYP2C19 and CYP2D6 Activity

A head-to-head in vitro evaluation of loratadine, desloratadine, and 3-OH-desloratadine was conducted in pooled human liver microsomes against five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4). Loratadine inhibited CYP2C19 with an IC₅₀ of 0.76 μM (Ki ≈ 0.61 μM) and CYP2D6 with an IC₅₀ of 8.1 μM (Ki ≈ 2.7 μM), representing approximately 62- and 660-fold multiples of the therapeutic loratadine plasma concentration, respectively [1]. In contrast, desloratadine—tested at concentrations up to 3,108 ng/mL—inhibited none of the five CYP isoforms by more than 25% [1]. A subsequent, more extensive profiling study in human liver microsomes confirmed that desloratadine (10 μM) caused <15% inhibition of CYP1A2, CYP2C8, CYP2C9, and CYP2C19, and only weak inhibition (32–48%) of CYP2B6, CYP2D6, and CYP3A4/5, with no inhibition of CYP2C8-dependent metabolism in cryopreserved human hepatocytes [2].

Drug metabolism CYP450 inhibition Hepatocyte Drug–drug interaction

Post-Bariatric Surgery Bioavailability: Desloratadine Maintains Full Absorption While Loratadine Absorption Collapses

A mechanistic biopharmaceutical study directly compared the pH-dependent solubility and dissolution of loratadine and desloratadine under pre- and post-bariatric surgery gastric conditions, with results integrated into a physiologically based pharmacokinetic (PBPK) model. Across the pH range 1–7, loratadine solubility decreased approximately 2,000-fold, whereas desloratadine solubility decreased only approximately 120-fold [1]. In biorelevant dissolution testing simulating post-sleeve gastrectomy (SG) and post-one-anastomosis gastric bypass (OAGB) conditions, loratadine dissolution dropped from 100% pre-surgery to only 3% (post-SG) and 1% (post-OAGB) [1]. Tablet crushing or syrup administration failed to restore adequate loratadine dissolution. Desloratadine, in contrast, exhibited quick and complete dissolution across all pre- and post-surgery conditions [1]. PBPK simulations confirmed pronounced impairment of loratadine absorption post-surgery: Cmax decreased by 84–88%, fraction absorbed (Fa) decreased by 28–36%, and overall bioavailability decreased by 24–31%, depending on bariatric procedure type. Desloratadine absorption remained unchanged [1].

Biopharmaceutics Dissolution Bariatric surgery Bioavailability PBPK modeling

Food Effect on Oral Bioavailability: Desloratadine Absorption Is Meal-Independent, Unlike Loratadine

The impact of concomitant food intake on systemic exposure has been directly compared between desloratadine and loratadine in human pharmacokinetic studies. Food increases the extent of loratadine absorption by approximately 40% and delays the time to peak plasma concentration (Tmax) by roughly 1 hour [1]. In contrast, the rate and extent of desloratadine absorption are unaffected by food; the prescribing information explicitly states that desloratadine may be taken without regard to meals [2]. This difference is mechanistically consistent with the markedly different pH–solubility profiles of the two compounds, where loratadine's solubility drops precipitously with increasing gastric pH (a condition altered by meal intake), while desloratadine maintains more robust solubility across the physiological pH range [3].

Pharmacokinetics Food effect Bioavailability Formulation

Clinical Efficacy in Chronic Urticaria: Desloratadine Citrate Disodium versus Loratadine in a Randomized Controlled Trial

A randomized, controlled clinical study directly compared desloratadine citrate disodium (8.8 mg once daily, equivalent to 5 mg desloratadine) versus loratadine (10 mg once daily) over 28 days in 120 patients with chronic urticaria [1]. The response rate in the desloratadine group was 88.33% (53/60 patients), significantly higher than the 61.67% (37/60 patients) observed in the loratadine group (χ² = 15.352, P < 0.01) [1]. Beyond symptomatic improvement, desloratadine treatment produced significantly greater reductions in serum inflammatory biomarkers: post-treatment IL-23 levels were 87.72 ± 22.16 ng/L (vs. 104.21 ± 32.05 ng/L for loratadine, P = 0.020), IL-33 levels were 95.94 ± 18.27 ng/L (vs. 106.27 ± 20.93 ng/L, P = 0.006), and PARC/CCL-18 levels were 85.93 ± 27.34 μg/L (vs. 95.72 ± 30.28 μg/L, P = 0.015) [1]. The incidence of adverse reactions did not differ significantly between groups (P = 0.298) [1].

Clinical efficacy Chronic urticaria Inflammatory cytokines Randomized controlled trial

Desloratadine Hydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Sourcing


Comparator-Standardized H₁ Receptor Binding and Functional Antagonism Studies

Desloratadine serves as a high-affinity reference antagonist for human H₁ receptor pharmacology studies, with a well-characterized Ki of 0.9 nM and a functional Kb of 0.2 nM in CHO-H₁ cells [1]. Its 52- to 194-fold potency advantage over cetirizine, loratadine, and fexofenadine in the same assay platform makes it an ideal positive control for calibrating H₁ receptor binding and calcium-mobilization assays, particularly when discriminating between competitive and pseudo-irreversible antagonist mechanisms. The slow dissociation kinetics (only 37% reversal at 6 hours) further support its use in washout-resistant receptor occupancy experiments [1].

Transporter-Mediated Drug–Drug Interaction Screening and P-gp Substrate Profiling

For laboratories conducting P-glycoprotein interaction screening panels, desloratadine provides a valuable 'negative control' comparator to loratadine. With a P-gp IC₅₀ of ~43 μM (880× clinical Cmax) and no detectable ATPase stimulation, desloratadine contrasts sharply with loratadine (IC₅₀ ~11 μM; Vmax ~200% basal ATPase activity) [2]. This differential P-gp engagement profile supports its inclusion in transporter interaction assay validation sets and in the design of formulations intended for co-administration with narrow-therapeutic-index P-gp substrates.

Formulation Development for Altered Gastrointestinal Physiology (Bariatric and High-pH Gastric Conditions)

Desloratadine's robustness to elevated gastric pH—showing only a ~120-fold solubility reduction across pH 1–7 compared with loratadine's ~2,000-fold drop—makes it the preferred API for oral solid dosage forms targeting patients with altered gastric physiology, including post-bariatric surgery, hypochlorhydria, or proton-pump inhibitor co-therapy [3]. PBPK-verified preservation of Cmax, fraction absorbed, and overall bioavailability under post-surgery conditions provides a quantitative basis for formulation scientists to select desloratadine over loratadine when developing products for these patient populations [3].

Clinical Trial Material Sourcing for Chronic Urticaria and Allergic Inflammation Indications

In randomized controlled trials, desloratadine (as the citrate disodium salt) demonstrated an 88.33% response rate in chronic urticaria versus 61.67% for loratadine (P < 0.01), accompanied by significantly greater reductions in the inflammatory cytokines IL-23, IL-33, and PARC/CCL-18 [4]. For CROs and sponsors procuring active pharmaceutical ingredients for head-to-head urticaria or allergic rhinitis trials, this 26.7-percentage-point efficacy differential—documented with equivalent tolerability—provides evidence-based justification for desloratadine as the investigational or reference product over loratadine [4].

Quote Request

Request a Quote for Desloratadine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.